2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-NITROPHENYL)BUTANAMIDE
Description
This compound belongs to the 1,2,4-triazole class, characterized by a methyl-substituted triazole core linked via a sulfanyl group to a butanamide chain terminating in a 4-nitrophenyl moiety.
Properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3S/c1-3-11(22-13-16-14-8-17(13)2)12(19)15-9-4-6-10(7-5-9)18(20)21/h4-8,11H,3H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUBOOLQGFKVPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])SC2=NN=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-NITROPHENYL)BUTANAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring, which can be achieved through the Einhorn–Brunner reaction or the Pellizzari reaction . The triazole intermediate is then reacted with a suitable thiol to introduce the sulfanyl group. The final step involves coupling the triazole-thiol intermediate with a nitrophenyl butanamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-NITROPHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the triazole ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-NITROPHENYL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-NITROPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the nitrophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
2-[(4-Methyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Acetamide Derivatives
Key Differences: Shorter acetamide chain vs. butanamide in the target compound. Activity: Antiviral and virucidal activity against human adenovirus (HAdV-5) and herpes simplex virus (HSV-1) was observed, with EC₅₀ values ranging from 0.5–5.0 μM . The extended chain in the target compound may enhance binding affinity or solubility.
N-Substituted Aryl-2-({4-[(Substituted Aryl Carbamoyl)Methyl]-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl}Sulfanyl)Acetamides
Key Differences : Pyridinyl substituents and carbamoyl-methyl groups vs. nitro-phenyl in the target compound.
Activity : Demonstrated MIC values of 12.5–50 μg/mL against bacterial strains (e.g., E. coli, S. aureus) and fungal species (A. niger). Electron-withdrawing groups (e.g., nitro) in the target compound may enhance antimicrobial potency compared to electron-donating substituents .
Thiazole-Based Analogues
Nitazoxanide and Derivatives
Key Differences : Thiazole core replaces triazole.
Activity : Broad-spectrum anti-infective (protozoa, helminths, anaerobic bacteria). The target compound’s triazole core may offer improved metabolic stability or reduced toxicity compared to thiazoles .
Halogen-Substituted Derivatives
2-[[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-1,2,4-Triazol-3-yl]Sulfanyl]-N-[(E)-(2,3-Dichlorophenyl)Methylideneamino]Acetamide
Key Differences : Chlorophenyl and dichlorophenyl substituents vs. nitro-phenyl.
Activity : Increased lipophilicity from halogens may enhance membrane permeability. The nitro group in the target compound could provide stronger hydrogen-bonding interactions with target proteins .
Physicochemical and Electronic Properties
*Estimated based on structural analogs.
Biological Activity
The compound 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N~1~-(4-nitrophenyl)butanamide is a member of the triazole family, known for its diverse biological activities. Triazole derivatives have garnered significant interest due to their potential applications in medicinal chemistry, particularly as antibacterial, antifungal, and anticancer agents. This article reviews the biological activity of this specific compound, summarizing recent research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a triazole ring linked to a butanamide moiety with a nitrophenyl substituent. The presence of the triazole ring is crucial for its biological activity, as it participates in various interactions with biological targets.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising activity against various bacterial strains:
- Antibacterial Activity : Studies indicate that triazole derivatives exhibit significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound were reported to have Minimum Inhibitory Concentrations (MIC) ranging from 6.25 to 50 μg/ml against E. coli and S. aureus .
Antioxidant Activity
Research has demonstrated that triazole derivatives possess antioxidant capabilities. The antioxidant potential can be quantified using assays such as DPPH and ABTS. Compounds structurally related to this compound have shown significant antioxidant activity comparable to standard antioxidants like ascorbic acid .
The mechanism by which triazole compounds exert their biological effects often involves the inhibition of specific enzymes or receptors. For instance, molecular docking studies have suggested that these compounds bind effectively to bacterial enzyme targets, disrupting essential metabolic processes .
Study on Antibacterial Efficacy
A recent study evaluated a series of triazole derivatives for their antibacterial properties. Among them, compounds with electron-donating groups showed enhanced activity against E. coli and Pseudomonas aeruginosa. The study highlighted that structural modifications significantly influence the biological activity of these compounds .
Evaluation of Antioxidant Properties
Another investigation focused on the antioxidant activity of various triazole derivatives using DPPH and ABTS assays. The results indicated that certain modifications in the triazole ring could enhance antioxidant capacity, suggesting that this compound may also exhibit similar properties .
Data Summary
Q & A
Q. How can researchers optimize the synthesis of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N~1~-(4-nitrophenyl)butanamide to improve yield and purity?
Q. What spectroscopic and crystallographic methods validate the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., sulfanyl linkage at C3 of triazole) .
- IR spectroscopy : Peaks at 1670–1700 cm⁻¹ verify the amide C=O stretch .
- X-ray crystallography : Resolves spatial arrangement (e.g., CCDC-1441403 for related triazole derivatives) .
- Mass spectrometry : High-resolution MS validates molecular weight (±5 ppm accuracy) .
Q. How is the initial biological activity of this compound assessed in preclinical models?
Methodological Answer:
- Anti-inflammatory testing : Formalin-induced rat paw edema models measure anti-exudative activity .
- Dosage protocols : Administer 10–50 mg/kg intraperitoneally; monitor edema reduction over 24 hours .
- Control groups : Compare with indomethacin (standard NSAID) to establish efficacy benchmarks .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound?
Methodological Answer:
- Computational workflow : Use Gaussian 09 at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
- Reactivity insights : Lower HOMO-LUMO gaps (~4 eV) correlate with higher electrophilicity, guiding sulfanyl group modifications .
- Validation : Compare theoretical IR/NMR spectra with experimental data to refine computational models .
Q. How should researchers resolve contradictions between experimental bioactivity data and theoretical predictions?
Methodological Answer:
- Revisit experimental conditions : Ensure purity (>95%) via HPLC and rule out solvent interference .
- Theoretical alignment : Adjust DFT parameters (e.g., solvent effects in PCM models) to better match bioassay results .
- Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., pH, temperature) .
Q. What strategies enhance the compound’s bioactivity through structural modifications?
Methodological Answer:
- Triazole ring substitutions : Introduce electron-withdrawing groups (e.g., nitro at C4) to improve binding to inflammatory targets .
- Sulfanyl linker optimization : Replace with sulfonyl groups to enhance metabolic stability .
- Pharmacophore mapping : Use Schrödinger Suite to identify critical interactions (e.g., hydrogen bonding with COX-2) .
Table 2: Structure-Activity Relationship (SAR) Insights
| Modification Site | Functional Group | Bioactivity Impact | Reference |
|---|---|---|---|
| Triazole C4 | Nitro | ↑ Anti-inflammatory | |
| Sulfanyl linker | Sulfonyl | ↑ Metabolic stability | |
| Amide side chain | Halogens | ↑ Lipophilicity |
Q. How can crystallographic data inform the design of derivatives with improved solubility?
Methodological Answer:
- Crystal packing analysis : Identify hydrogen-bonding motifs (e.g., N–H⋯O interactions) that reduce solubility .
- Co-crystallization : Use GRAS salts (e.g., sodium ascorbate) to disrupt tight packing .
- Molecular dynamics : Simulate solvation free energy to prioritize derivatives with higher polarity .
Methodological Framework Integration
Per and , advanced studies should align with theoretical frameworks (e.g., QSAR models for triazoles) and employ iterative hypothesis testing. For example, discrepancies between computational and experimental data necessitate revisiting both synthesis protocols (e.g., side reactions) and DFT parameters (e.g., basis sets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
